molecular formula C15H13ClO B1302641 3-Chloro-4'-ethylbenzophenone CAS No. 82520-41-0

3-Chloro-4'-ethylbenzophenone

Cat. No. B1302641
CAS RN: 82520-41-0
M. Wt: 244.71 g/mol
InChI Key: ZCWDNKZZXWHWLW-UHFFFAOYSA-N
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Description

3-Chloro-4’-ethylbenzophenone is a chemical compound . It has a molecular weight of 244.72 . The IUPAC name for this compound is (3-chlorophenyl) (4-ethylphenyl)methanone .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4’-ethylbenzophenone is C15H13ClO . The InChI code for this compound is 1S/C15H13ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-4’-ethylbenzophenone is a solid compound . It has a predicted melting point of 107.02°C and a predicted boiling point of approximately 372.3°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.58 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Condensation Reactions : 3-Chloro-4'-ethylbenzophenone has been involved in condensation reactions, for instance, in the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates using chlorotrimethylsilane-mediated Friedländer synthesis (Degtyarenko et al., 2007).

  • Polymer Synthesis : It has been utilized in the synthesis of functional polymers. An example includes the five-step synthesis from 4-ethylbenzoic acid to create ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a monomer for polymerization (Sumida & Vogl, 1981).

  • Environmental Microbiology : A study on Pseudomonas strains capable of metabolizing phenoxybenzoates, including derivatives of this compound, has been conducted. This research is crucial for understanding the environmental breakdown of related compounds (Topp & Akhtar, 1991).

Analytical Chemistry and Environmental Studies

  • Analytical Method Development : The compound has been involved in the development of analytical methods, such as high-performance liquid chromatography for quantitative analysis (Li Hong-jin, 2007).

  • Phototransformation Studies : Research on the phototransformation of chloro-substituted benzophenones in water, including this compound, highlights the environmental impact and degradation processes of these compounds (Vialaton et al., 1998).

Pharmaceutical Research

  • Antibacterial Agents : Quinoline derivatives synthesized from o-aminobenzophenones, which include this compound derivatives, have shown potential as antibacterial agents, representing a significant application in the field of medicinal chemistry (Krishnakumar et al., 2012).

  • Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the compound's potential in drug development (Dewangan et al., 2015).

Material Science and Catalysis

  • Synthesis of Novel Materials : Research involving this compound derivatives includes the synthesis of new materials with potential applications in various fields, such as tetranuclear and pentanuclear compounds of rare-earth metals (Yadav et al., 2015).

  • Catalytic Activity : Studies on compounds derived from this compound have explored their catalytic activity, such as in cyclohexene oxidation, demonstrating the compound's role in facilitating chemical reactions (Saka et al., 2013).

Biochemical Analysis

Biochemical Properties

3-Chloro-4’-ethylbenzophenone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate these reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

The effects of 3-Chloro-4’-ethylbenzophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, 3-Chloro-4’-ethylbenzophenone can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, 3-Chloro-4’-ethylbenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves interactions with the active sites of enzymes, leading to changes in their conformation and function. Furthermore, 3-Chloro-4’-ethylbenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-4’-ethylbenzophenone can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-4’-ethylbenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 3-Chloro-4’-ethylbenzophenone has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 3-Chloro-4’-ethylbenzophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-Chloro-4’-ethylbenzophenone can exhibit toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

3-Chloro-4’-ethylbenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it has been shown to interact with enzymes involved in the oxidative metabolism of aromatic compounds, leading to the formation of reactive intermediates.

Transport and Distribution

The transport and distribution of 3-Chloro-4’-ethylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, 3-Chloro-4’-ethylbenzophenone can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues.

Subcellular Localization

The subcellular localization of 3-Chloro-4’-ethylbenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects. The localization of 3-Chloro-4’-ethylbenzophenone within specific subcellular compartments can influence its activity and function, as it interacts with different biomolecules in these environments.

properties

IUPAC Name

(3-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWDNKZZXWHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373922
Record name 3-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82520-41-0
Record name (3-Chlorophenyl)(4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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